molecular formula C25H20N4O2S B2526948 5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921515-94-8

5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2526948
CAS No.: 921515-94-8
M. Wt: 440.52
InChI Key: KBFBJNYXMRFYGX-UHFFFAOYSA-N
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Description

5-Benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic chemical reagent designed for research and development applications. This compound belongs to the pyrazolopyridine class of fused-ring heterocycles, a scaffold of significant interest in medicinal and synthetic chemistry . Pyrazolopyridine derivatives are recognized as privileged structures for exploring new biological pathways and are frequently investigated for their potential pharmacological properties. The structure of this particular analog is characterized by a pyrazolopyridine core substituted with a benzyl group at the 5-position, a phenyl ring at the 2-position, and a (thiophen-2-ylmethyl)carboxamide moiety at the 7-position. The incorporation of the thiophene ring adds diversity to the compound's electronic properties and potential for intermolecular interactions, making it a valuable intermediate for constructing more complex molecular libraries. Researchers utilize such specialized compounds as key building blocks in drug discovery, as chemical probes for target validation, and in material science research. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c30-24(26-14-20-12-7-13-32-20)21-16-28(15-18-8-3-1-4-9-18)17-22-23(21)27-29(25(22)31)19-10-5-2-6-11-19/h1-13,16-17H,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFBJNYXMRFYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C25_{25}H20_{20}N4_{4}O2_{2}S
Molecular Weight 440.5 g/mol
CAS Number 921515-94-8

The compound features a pyrazolo[4,3-c]pyridine framework, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies indicate that compounds similar to 5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibit significant anticancer activity. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown effectiveness as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often overactive in cancer cells .

In vitro studies have demonstrated that such compounds can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity to normal cells. For example, one study reported an EC50_{50} value of less than 250 μM for a closely related compound against tumor cells .

Antiviral Activity

The compound's structural analogs have also been explored for antiviral properties. Research has shown that certain pyrazole derivatives can inhibit viral replication by targeting viral polymerases or proteases. For instance, compounds with similar scaffolds have been found to exert antiviral effects against the Tobacco Mosaic Virus (TMV) .

The biological activity of 5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is believed to stem from its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. The inhibition of CDKs leads to cell cycle arrest and subsequent apoptosis in cancer cells. Furthermore, the compound may interfere with viral replication mechanisms through competitive inhibition of essential enzymes .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of a series of pyrazolo compounds on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Antiviral Efficacy

In another study focused on antiviral activity, a derivative of the compound was tested against the Influenza virus. The results showed that the compound inhibited viral replication by 70% at a concentration of 50 μM, showcasing its potential as an antiviral agent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. The incorporation of thiophene and benzothiazole moieties has been shown to enhance antibacterial efficacy:

  • Minimum Inhibitory Concentration (MIC) values for derivatives with similar structures ranged from 4–20 μmol L1^{-1}, indicating significant antibacterial activity against various strains, including Staphylococcus aureus and Salmonella typhi .
CompoundMIC (μmol L1^{-1})Bacterial Strain
7a6Bacillus subtilis
9a4Staphylococcus aureus
9e8Salmonella typhi

Anticancer Potential

The anticancer activity of this compound has also been investigated through various in vitro assays. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines:

  • IC5050 values for related compounds were reported as low as 2.56 μmol L1^{-1} against human lung cancer cells (NCI-H460) and liver cancer cells (HepG2) .
CompoundIC5050 (μmol L1^{-1})Cancer Cell Line
5a2.56NCI-H460
7e3.00HepG2

Structure Activity Relationship (SAR)

Understanding the structure activity relationship is crucial for optimizing the biological activity of such compounds. The presence of specific substituents on the benzothiazole or thiophene rings has been correlated with enhanced potency:

  • Compounds with electron-withdrawing groups often exhibit improved antimicrobial and anticancer activities due to increased electron density at reactive sites .

Synthesis Techniques

The synthesis of 5-benzyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be achieved through various methods, including microwave-assisted synthesis which has shown to improve yield and reduce reaction time:

Synthesis Overview

  • Starting Materials : Appropriate thiophene derivatives and benzyl amines.
  • Reaction Conditions : Microwave irradiation under controlled temperatures.
  • Yield : Typically around 70–85% depending on reaction conditions.

Future Research Directions

Further exploration into the pharmacological profiles of this compound is warranted:

  • Investigating its mechanism of action against specific bacterial strains and cancer cell lines.
  • Evaluating its potential as a lead compound for drug development targeting resistant bacterial infections or specific cancer types.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (5-benzyl, N-(thiophen-2-ylmethyl)) 5-benzyl, N-(thiophen-2-ylmethyl) C₂₆H₂₁N₄O₂S 453.5 High lipophilicity; thiophene enhances sulfur-mediated interactions .
3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl (CAS 923233-41-4) 5-propyl, N-(2-methoxyethyl) C₁₉H₂₂N₄O₃ 354.4 Methoxyethyl group improves solubility; propyl reduces steric hindrance .
5-(2-Methoxyethyl)-N-(thiophen-2-ylmethyl) (CAS 921515-13-1) 5-(2-methoxyethyl), N-(thiophen-2-ylmethyl) C₂₁H₂₀N₄O₃S 408.5 Methoxyethyl balances lipophilicity; thiophene aids in receptor binding .

Key Findings :

  • Lipophilicity : The benzyl group in the target compound increases lipophilicity compared to propyl or methoxyethyl substituents, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Binding Interactions : The thiophen-2-ylmethyl group in the target compound and CAS 921515-13-1 enables sulfur-π or hydrogen-bonding interactions, absent in CAS 923233-41-4, which has a methoxyethyl group .
  • Synthetic Accessibility : CAS 923233-41-4’s shorter alkyl chain (propyl) simplifies synthesis compared to the benzyl group, which may require protective strategies during coupling reactions .

Thiazolo[3,2-a]pyrimidine and Thiadiazolo-pyrimidine Derivatives

Table 2: Heterocyclic Core Comparisons

Compound Class Core Structure Pharmacological Relevance Structural Insights from Evidence
Pyrazolo[4,3-c]pyridine Fused pyrazole-pyridine Kinase inhibition, CNS modulation Planar structure enhances π-π stacking .
Thiazolo[3,2-a]pyrimidine Fused thiazole-pyrimidine Anticancer, antimicrobial Puckered ring (flattened boat conformation) affects binding pocket compatibility .
Thiadiazolo[3,2-a]pyrimidine Fused thiadiazole-pyrimidine Antiviral, enzyme inhibition Rigid structure reduces conformational flexibility, impacting target selectivity .

Key Findings :

  • Electronic Effects : Thiophene in the target compound provides electron-rich regions distinct from the electron-deficient thiadiazole ring in ’s compounds, altering redox properties and metabolic stability .

Research Findings and Implications

Crystallographic and Spectroscopic Insights

  • Thiazolo[3,2-a]pyrimidine Derivatives : Single-crystal X-ray studies () reveal bifurcated C–H···O hydrogen bonds forming chains along the c-axis, enhancing crystal stability. In contrast, pyrazolo[4,3-c]pyridines may exhibit weaker intermolecular forces due to fewer polar substituents .
  • Synthetic Routes : The target compound’s synthesis likely parallels ’s method (reflux with acetic acid/anhydride), but the benzyl group necessitates careful deprotection to avoid side reactions .

Pharmacological Potential

  • Target Compound : The thiophen-2-ylmethyl group may improve selectivity for sulfur-dependent enzymes (e.g., cytochrome P450 isoforms) compared to methoxyethyl or propyl analogs .
  • CAS 921515-13-1 : Despite structural similarity to the target compound, its 2-methoxyethyl group reduces logP (predicted ~2.8 vs. ~3.5 for the target), suggesting better renal clearance .

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